Cas no 102818-44-0 (5-Pyrimidinecarboxamide,4-amino-N-methyl-)

5-Pyrimidinecarboxamide,4-amino-N-methyl- is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-amino substitution and an N-methyl carboxamide group, which may enhance bioavailability and binding affinity in target interactions. This compound is of interest due to its role as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs and enzyme inhibitors. Its well-defined chemical properties and stability under standard conditions make it a reliable intermediate for experimental and industrial use. Further studies may explore its utility in medicinal chemistry and biochemical applications.
5-Pyrimidinecarboxamide,4-amino-N-methyl- structure
102818-44-0 structure
Product Name:5-Pyrimidinecarboxamide,4-amino-N-methyl-
CAS No:102818-44-0
MF:C6H8N4O
MW:152.153920173645
MDL:MFCD18822023
CID:125287
PubChem ID:13468438
Update Time:2025-05-23

5-Pyrimidinecarboxamide,4-amino-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5-Pyrimidinecarboxamide,4-amino-N-methyl-
    • 4-Amino-N-methylpyrimidine-5-carboxamide
    • 5-Pyrimidinecarboxamide,4-amino-N-methyl-(9CI)
    • CRTMHMPDIZZKLS-UHFFFAOYSA-N
    • CS-0370608
    • A1-21787
    • 102818-44-0
    • SCHEMBL1230875
    • MDL: MFCD18822023
    • Inchi: 1S/C6H8N4O/c1-8-6(11)4-2-9-3-10-5(4)7/h2-3H,1H3,(H,8,11)(H2,7,9,10)
    • InChI Key: CRTMHMPDIZZKLS-UHFFFAOYSA-N
    • SMILES: O=C(C1=CN=CN=C1N)NC

Computed Properties

  • Exact Mass: 152.06994
  • Monoisotopic Mass: 152.06981089g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 80.9Ų

Experimental Properties

  • PSA: 80.9

5-Pyrimidinecarboxamide,4-amino-N-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
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4-Amino-N-methylpyrimidine-5-carboxamide, 95%
102818-44-0 95%
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$1816.00 2023-09-06

Additional information on 5-Pyrimidinecarboxamide,4-amino-N-methyl-

5-Pyrimidinecarboxamide,4-amino-N-methyl- (CAS No. 102818-44-0)

The compound 5-Pyrimidinecarboxamide,4-amino-N-methyl- (CAS No. 102818-44-0) is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their potential applications in drug development. The structure of this compound consists of a pyrimidine ring with a carboxamide group at position 5 and an amino group at position 4, which is further substituted with a methyl group on the nitrogen atom. These structural features make it a versatile molecule with unique chemical and biological properties.

Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, virology, and inflammation. The amino group at position 4 and the methyl substitution on the nitrogen atom play crucial roles in determining the compound's pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. These attributes are critical for its potential use as a drug candidate.

The synthesis of 5-Pyrimidinecarboxamide,4-amino-N-methyl- involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and amide bond formation. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of pyrimidine derivatives.

In terms of biological activity, this compound has shown promising results in preclinical studies. It has demonstrated selective inhibition against certain enzymes and receptors that are implicated in various diseases. For example, studies have indicated that it may inhibit kinases involved in cancer cell proliferation or modulate immune response pathways associated with inflammatory diseases.

The structural versatility of 5-Pyrimidinecarboxamide,4-amino-N-methyl- also makes it a valuable building block for constructing more complex molecules. By modifying the substituents on the pyrimidine ring or altering the functional groups, researchers can generate analogs with enhanced potency or specificity for target molecules.

In conclusion, CAS No. 102818-44-0, or 5-Pyrimidinecarboxamide,4-amino-N-methyl-, represents an important compound in contemporary chemical research. Its unique structure and promising biological activity make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full potential, this compound is expected to play an increasingly significant role in advancing medical science.

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